molecular formula C9H13NO B1267686 3-Propoxyaniline CAS No. 4469-79-8

3-Propoxyaniline

Cat. No.: B1267686
CAS No.: 4469-79-8
M. Wt: 151.21 g/mol
InChI Key: VPAHCDXFLUSULH-UHFFFAOYSA-N
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Description

3-Propoxyaniline: is an organic compound with the molecular formula C9H13NO 3-propoxyphenylamine . This compound is characterized by the presence of a propoxy group attached to the third position of an aniline ring. It is a liquid at room temperature and has a molecular weight of 151.21 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propoxyaniline can be synthesized through several methods. One common method involves the reaction of 3-nitroaniline with propyl bromide in the presence of a base such as potassium carbonate . The reaction proceeds via nucleophilic substitution, where the nitro group is reduced to an amino group, and the propoxy group is introduced .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Propoxyaniline has several applications in scientific research:

Comparison with Similar Compounds

    4-Propoxyaniline: Similar structure but with the propoxy group at the fourth position.

    2-Propoxyaniline: Similar structure but with the propoxy group at the second position.

    4-Fluoro-3-propoxyaniline: Similar structure with an additional fluoro group.

Uniqueness: 3-Propoxyaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

3-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAHCDXFLUSULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330182
Record name 3-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4469-79-8
Record name 3-Propoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4469-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propoxyaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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